2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
“2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines often involves the use of derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis
Imidazo[4,5-b]pyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
The chemical reactions involving imidazo[4,5-b]pyridines are diverse. For instance, the intermediate formed during the elimination of methanol gives the imidazopyridine and the ylide, which reacts with the methanol to give dimethoxymethane .Future Directions
The future directions for “2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine” could involve further exploration of its potential therapeutic significance, given the known bioactivity of imidazo[4,5-b]pyridines . This could include investigations into its influence on various cellular pathways and its potential role in treating various disease conditions .
properties
IUPAC Name |
7-methyl-2-propan-2-yl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6(2)9-12-8-7(3)4-5-11-10(8)13-9/h4-6H,1-3H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLDVLRIVIJLDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine |
Synthesis routes and methods
Procedure details
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